2',5'-Diiodo-P-terphenyl
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Overview
Description
2’,5’-Diiodo-P-terphenyl is a chemical compound with the molecular formula C18H12I2 and a molecular weight of 482.10 g/mol . It belongs to the class of terphenyl derivatives . The compound consists of three phenyl rings connected by carbon-carbon bonds, with two iodine atoms substituted at specific positions .
Synthesis Analysis
The synthesis of 2’,5’-Diiodo-P-terphenyl involves the reaction of p-terphenyl (a tricyclic aromatic hydrocarbon) with iodine under specific conditions. The iodination occurs at the 2’ and 5’ positions of the central phenyl ring. Detailed synthetic pathways and reaction conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of 2’,5’-Diiodo-P-terphenyl consists of three fused benzene rings. The two iodine atoms are attached to the central phenyl ring. The compound exhibits planar geometry , and the diiodo substitution imparts significant polarity to the molecule. Refer to the provided spectra for further structural insights .
Chemical Reactions Analysis
2’,5’-Diiodo-P-terphenyl can participate in various chemical reactions, including substitution , reduction , and cross-coupling reactions. Its reactivity is influenced by the presence of iodine atoms and the aromatic character of the terphenyl framework. Researchers have explored its behavior in different reaction conditions .
Scientific Research Applications
Ligand Synthesis and Coordination
- Sterically Encumbered Systems : 2,3,5,6-Ar4C6 ligands, including those derived from p-tert-butylphenyl, show potential in synthesizing compounds with two p-phenylene-bridged phosphorus centers. These ligands can lead to the creation of novel materials with unique phosphorus coordination, as seen in the synthesis of bis(dichlorophosphine) and bis(phosphine) compounds (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Biosynthesis Pathways
- Echosides Biosynthesis : p-Terphenyls are essential in nonribosomal peptide synthetase-like enzyme (NRPS-like) mediated biosynthesis of echosides. The transformation from dihydroxybenzoquinone to 2',3',5'-trihydroxy-benzene, involving enzymes EchB and EchC, highlights p-terphenyl's role in natural product synthesis in bacteria (Zhu et al., 2021).
Optical and Electronic Applications
Nonlinear Optical Response : Fluorinated terphenyl compounds have been investigated for their third-order nonlinear optical properties. The study finds significant potential for these compounds in optoelectronic applications, surpassing the performance of traditional nonlinear optical materials like para-nitroaniline (Adeel et al., 2021).
Vacuum UV Polarization Spectroscopy : p-Terphenyl's role in optical devices is enhanced by its electronic transitions, as studied using synchrotron radiation linear dichroism spectroscopy. This insight is pivotal for applications like wavelength shifters (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).
Organo-Catalyst for Photoreactions : Modified p-terphenyl, with added sulfonate groups and an SO2-bridge, functions as a potent photocatalyst under LED-driven conditions. This demonstrates its utility in sustainable chemical processes (Bertrams & Kerzig, 2021).
Structural and Material Science
- Ladder Bis-Silicon-Bridged p-Terphenyls : Novel synthesis methods have enabled the creation of ladder-type p-terphenyl derivatives with unique structural and photophysical properties. These findings open up avenues in material science for p-terphenyl derivatives (Li, Xiang, & Xu, 2007).
Additional Research Aspects
CO2 Reduction System : p-Terphenyl is instrumental in the photoreduction of CO2, acting as a photosensitizer in cobalt macrocycle-based catalytic systems. This application demonstrates its potential in energy conversion and environmental applications (Ogata, Yanagida, Brunschwig, & Fujita, 1995).
Metal Derivatives and Sensing : Terphenyl-phenanthroline conjugates are shown to be effective Zn2+ sensors. The addition of H2PO4(-) induces changes in emission wavelength, highlighting the compound's utility in chemical sensing (Bhalla, Tejpal, & Kumar, 2012).
Mechanism of Action
The exact mechanism of action for 2’,5’-Diiodo-P-terphenyl depends on its application. In some cases, it acts as a ligand or precursor for further functionalization. Its planar structure and iodine substituents may facilitate interactions with other molecules, such as metal ions or organic radicals. Further studies are needed to elucidate specific mechanisms .
Properties
IUPAC Name |
1,4-diiodo-2,5-diphenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNLYZBUNSDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539777 |
Source
|
Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96843-21-9 |
Source
|
Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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